molecular formula C11H16N2O4S B13575700 2-(2-((Tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid

2-(2-((Tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid

Cat. No.: B13575700
M. Wt: 272.32 g/mol
InChI Key: UYRZZVWOTWKOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylic acid is a compound that features a thiazole ring, an aminoethyl group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylic acid typically involves the protection of an amino group with a Boc group, followed by the formation of the thiazole ring. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Substitution: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of a Boc-protected aminoethyl group and a thiazole ring. This structure provides both stability during synthesis and reactivity for further functionalization, making it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)12-5-4-8-13-6-7(18-8)9(14)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)

InChI Key

UYRZZVWOTWKOFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=C(S1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.